molecular formula C7H7N5 B12925650 1-(pyrimidin-2-yl)-1H-imidazol-5(4H)-imine CAS No. 88945-45-3

1-(pyrimidin-2-yl)-1H-imidazol-5(4H)-imine

Cat. No.: B12925650
CAS No.: 88945-45-3
M. Wt: 161.16 g/mol
InChI Key: DCSOOYHVHBMODJ-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-1H-imidazol-5(4H)-imine is a heterocyclic compound that contains both pyrimidine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrimidin-2-yl)-1H-imidazol-5(4H)-imine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of pyrimidine derivatives with imidazole precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or TBHP (tert-butyl hydroperoxide) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)-1H-imidazol-5(4H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

1-(Pyrimidin-2-yl)-1H-imidazol-5(4H)-imine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyrimidin-2-yl)-1H-imidazol-5(4H)-imine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrimidin-2-yl)-1H-imidazol-5(4H)-imine is unique due to its specific combination of pyrimidine and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and functional materials .

Properties

CAS No.

88945-45-3

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

1-pyrimidin-2-yl-4H-imidazol-5-imine

InChI

InChI=1S/C7H7N5/c8-6-4-9-5-12(6)7-10-2-1-3-11-7/h1-3,5,8H,4H2

InChI Key

DCSOOYHVHBMODJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=N)N(C=N1)C2=NC=CC=N2

Origin of Product

United States

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